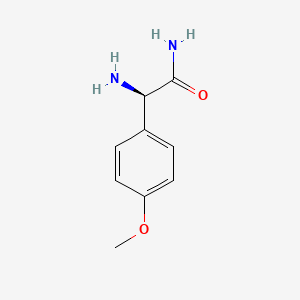
(R)-2-アミノ-2-(4-メトキシフェニル)アセトアミド
説明
(R)-2-Amino-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Amino-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品開発
(R)-2-アミノ-2-(4-メトキシフェニル)アセトアミドは、様々な医薬品の合成におけるビルディングブロックとして役立ちます。その構造は、潜在的な治療効果を持つ化合物の開発において重要です。 例えば、この化合物の誘導体は、抗ウイルス性および抗炎症性に関して研究されています .
抗がん研究
(R)-2-アミノ-2-(4-メトキシフェニル)アセトアミドに存在するインドール部分は、がん研究において重要です。 インドール誘導体は、抗がん活性を示すことが知られており、この化合物は、がん細胞増殖に関与する特定の経路の阻害剤として作用する可能性のある、新しいインドール系薬剤の合成に使用することができます .
神経保護剤
研究により、インドール誘導体が神経保護剤として役立つ可能性が示唆されています。 この化合物は、神経細胞の損傷から保護する可能性のある新しい分子を合成するために使用することができ、神経変性疾患の治療法につながる可能性があります .
抗HIV薬
インドール誘導体は、抗HIV薬として有望視されています。 研究者は、(R)-2-アミノ-2-(4-メトキシフェニル)アセトアミドの構造を修飾することで、HIVウイルスのライフサイクルを阻害する可能性のある新しい化合物を作り出すことができ、抗HIV薬開発のための新しい道を開きます .
抗酸化作用
この化合物の電子を供与する能力は、抗酸化作用の用途に活用できます。 これは、様々な疾患に関与する酸化ストレスから細胞を保護する新しい抗酸化物質の開発につながる可能性があります .
抗菌および抗結核活性
(R)-2-アミノ-2-(4-メトキシフェニル)アセトアミド誘導体は、その抗菌および抗結核活性を調べるために合成することができます。 そのような化合物は、新しい抗生物質または結核治療薬の創出に貢献する可能性があります .
抗糖尿病および抗マラリア研究
この化合物の誘導体は、抗糖尿病および抗マラリア活性を示す可能性があります。 これは、世界的な健康上の大きな課題である糖尿病とマラリアの新しい治療法を開発するための研究の可能性を開きます .
ケミカルバイオロジーおよび酵素阻害
ケミカルバイオロジーでは、(R)-2-アミノ-2-(4-メトキシフェニル)アセトアミドは、酵素と基質の相互作用を研究し、酵素阻害剤を開発するために使用できます。 これは、疾患のメカニズムの理解を深め、標的療法の開発につながる可能性があります .
作用機序
Target of Action
The primary targets of ®-2-Amino-2-(4-methoxyphenyl)acetamide are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain, both of which are found in Alcaligenes faecalis . These enzymes play a crucial role in the metabolism of aralkylamines, a class of organic compounds.
Mode of Action
®-2-Amino-2-(4-methoxyphenyl)acetamide interacts with its targets, the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain, leading to changes in their function
Biochemical Pathways
It is known that the compound interacts with the aralkylamine dehydrogenase light chain and the aralkylamine dehydrogenase heavy chain, which are involved in the metabolism of aralkylamines
生化学分析
Biochemical Properties
®-2-Amino-2-(4-methoxyphenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as EGFR and VEGFR-2, which are involved in cell signaling pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications, especially in the context of cancer treatment.
Cellular Effects
The effects of ®-2-Amino-2-(4-methoxyphenyl)acetamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis . These effects are essential for exploring the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of ®-2-Amino-2-(4-methoxyphenyl)acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes such as EGFR and VEGFR-2, leading to their inhibition . This inhibition results in the modulation of downstream signaling pathways, which can affect various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-Amino-2-(4-methoxyphenyl)acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biological activities . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of ®-2-Amino-2-(4-methoxyphenyl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-cancer activity, while higher doses may lead to toxic or adverse effects . Identifying the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
®-2-Amino-2-(4-methoxyphenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of ®-2-Amino-2-(4-methoxyphenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing its therapeutic applications.
Subcellular Localization
®-2-Amino-2-(4-methoxyphenyl)acetamide exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s activity and function, making them important considerations for its use in research and therapy.
特性
IUPAC Name |
(2R)-2-amino-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H2,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZADAWVLFGIAKY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669809 | |
| Record name | (2R)-2-Amino-2-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67412-96-8 | |
| Record name | (2R)-2-Amino-2-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




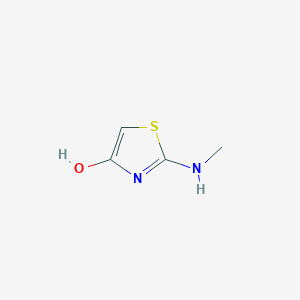
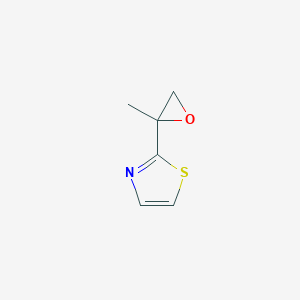

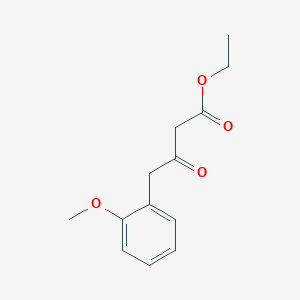



![4-[(aminocarbonyl)amino]-3-chloroBenzenesulfonyl chloride](/img/structure/B1499718.png)
acetic acid](/img/structure/B1499722.png)
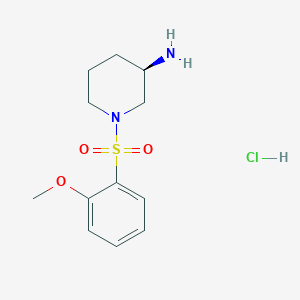
![6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one](/img/structure/B1499729.png)

